![molecular formula C26H20N2O4S2 B5158815 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione]](/img/structure/B5158815.png)
1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione], also known as DPPD, is a chemical compound that has been extensively studied for its potential applications in the field of biomedical research. DPPD is a member of a class of compounds known as thiolactones, which are characterized by the presence of a thiol group and a lactone ring in their structure.
Wirkmechanismus
The mechanism of action of 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] involves the inhibition of reactive oxygen species (ROS) and the activation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] can also modulate the expression of genes involved in inflammation and apoptosis, which are implicated in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] has been shown to exert various biochemical and physiological effects. It can reduce oxidative stress, inflammation, and DNA damage, which are implicated in the pathogenesis of various diseases. 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] can also inhibit the proliferation and migration of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] is also relatively inexpensive compared to other antioxidants. However, 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability. 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] can also exhibit cytotoxicity at high concentrations, which can affect the interpretation of the results.
Zukünftige Richtungen
There are several future directions for the study of 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione]. One direction is to investigate its potential applications in the treatment of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Another direction is to develop novel derivatives of 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] with improved bioavailability and efficacy. Furthermore, the mechanism of action of 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] needs to be further elucidated to fully understand its potential therapeutic benefits.
Synthesemethoden
The synthesis of 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] can be achieved by the reaction of 1,4-phenylenediamine with 3-(phenylthio)-2,5-pyrrolidinedione in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione]. The yield of 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] has been extensively studied for its potential applications in the field of biomedical research. It has been shown to possess antioxidant, anti-inflammatory, and antitumor properties. 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] can scavenge free radicals and protect cells from oxidative stress, which is implicated in the pathogenesis of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
1-[4-(2,5-dioxo-3-phenylsulfanylpyrrolidin-1-yl)phenyl]-3-phenylsulfanylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4S2/c29-23-15-21(33-19-7-3-1-4-8-19)25(31)27(23)17-11-13-18(14-12-17)28-24(30)16-22(26(28)32)34-20-9-5-2-6-10-20/h1-14,21-22H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYDWUUKUDXGJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)N3C(=O)CC(C3=O)SC4=CC=CC=C4)SC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-(1,4-Phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine](/img/structure/B5158738.png)
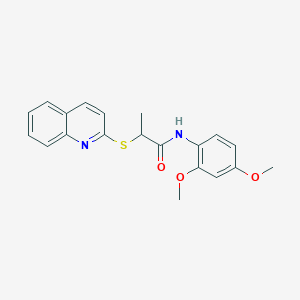
![3-(1,3-benzodioxol-5-yl)-5-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5158752.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5158755.png)
![methyl 2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5158757.png)
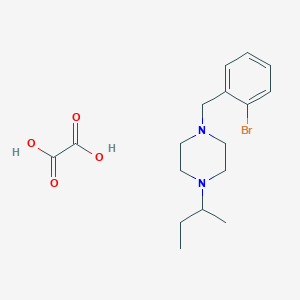
![4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5158783.png)
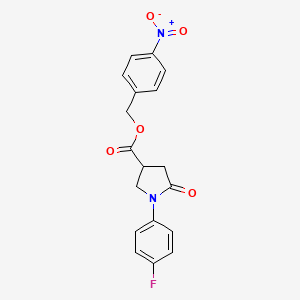
![N-(3-hydroxy-2,2-dimethylpropyl)-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B5158798.png)
![1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole](/img/structure/B5158804.png)
![N-(5-methyl-3-isoxazolyl)-4-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B5158831.png)
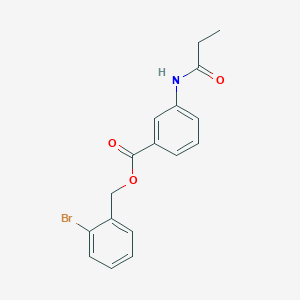
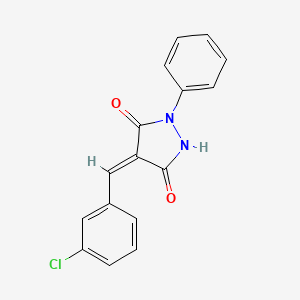
![N-bicyclo[2.2.1]hept-2-yl-N,1-dimethyl-4-piperidinamine](/img/structure/B5158847.png)